molecular formula C14H19F3N2O3 B13182216 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13182216
M. Wt: 320.31 g/mol
InChI Key: CDBGWZUTFURIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an ethylamino group, a methoxyethoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(ethylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride: This compound shares the trifluoromethyl group and ethylamino group but has a different core structure.

    2-[2-(2-Methoxyethoxy)ethoxy]ethanethiol: This compound contains the methoxyethoxy group but differs in other structural aspects.

Uniqueness

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H19F3N2O3

Molecular Weight

320.31 g/mol

IUPAC Name

2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H19F3N2O3/c1-3-18-9-13(20)19-11-8-10(14(15,16)17)4-5-12(11)22-7-6-21-2/h4-5,8,18H,3,6-7,9H2,1-2H3,(H,19,20)

InChI Key

CDBGWZUTFURIPQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC

Origin of Product

United States

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